molecular formula C27H27NO5S B2844161 3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one CAS No. 1358400-57-3

3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B2844161
CAS No.: 1358400-57-3
M. Wt: 477.58
InChI Key: LWSNSCWBDYSXKO-UHFFFAOYSA-N
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Description

3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a useful research compound. Its molecular formula is C27H27NO5S and its molecular weight is 477.58. The purity is usually 95%.
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Scientific Research Applications

Homoleptic and Heteroleptic Yttrium Complexes Formation

Yttrium complexes involving ligands similar to the structure of the compound have been studied for their potential in initiating the polymerization of ε-caprolactone. These complexes demonstrate selective formation when interacting with tridentate 2,5-bis(N-aryliminomethyl)pyrroles, influencing the polymerization process. The study suggests that the bulkiness of the ligand can control the number of pyrrolyl ligands introduced to an yttrium atom, affecting the resulting polymer structures (Matsuo, Mashima, & Tani, 2001).

Enantioselective Synthesis

Ligands with structural similarities to this compound have been utilized in the enantioselective synthesis of 1,4-diols via conjugate addition of lithiated compounds to cinnamoyl derivatives. This process highlights the compound's role in preparing enantiomerically pure intermediates, showcasing its significance in stereoselective synthesis and potentially contributing to the development of new pharmaceuticals (Gaul & Seebach, 2002).

Synthesis and Reactivity

Research into the synthesis and reactivity of 3-hydroxy-3-pyrrolin-2-ones, which share a structural framework with the compound , reveals their potential in creating biologically active substances. The study describes methods to prepare derivatives with various substituents, offering insights into the versatility of these compounds in chemical synthesis for potential therapeutic applications (Gein & Pastukhova, 2020).

Corrosion Inhibition

Pyridine derivatives structurally related to this compound have demonstrated significant potential in corrosion inhibition of mild steel in hydrochloric acid. This application is crucial for extending the lifespan of metal structures and components in industrial settings, where corrosion resistance is essential for maintaining integrity and safety (Ansari, Quraishi, & Singh, 2015).

Properties

IUPAC Name

4-hydroxy-2-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-1-(4-propan-2-ylphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO5S/c1-17(2)19-7-11-21(12-8-19)28-24(20-9-13-22(33-4)14-10-20)26(25(29)27(28)30)34(31,32)23-15-5-18(3)6-16-23/h5-17,24,29H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSNSCWBDYSXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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